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molecular formula C14H12BrN5 B8545301 6-bromo-N2-(quinolin-6-ylmethyl)pyrazine-2,3-diamine

6-bromo-N2-(quinolin-6-ylmethyl)pyrazine-2,3-diamine

Cat. No. B8545301
M. Wt: 330.18 g/mol
InChI Key: FQIGOKMQLWAUKM-UHFFFAOYSA-N
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Patent
US07732604B2

Procedure details

To a 6° C. mixture of 6-bromo-N2-(quinolin-6-ylmethyl)pyrazine-2,3-diamine (16 g, 48 mmol), AcOH (97 mL) and H2O (97 mL) was added NaNO2 (4.0 g, 58 mmol) in H2O (12 mL) dropwise over 15 min. After 1.5 hours, a 1:1 mixture of concentrated sulfuric acid and water (6 mL) was added dropwise. After 1.5 hours, NaNO2 (0.5 g, 7 mmol) in H2O (2 mL) and a 1:1 mixture of concentrated sulfuric acid and water (5 mL) were added. The reaction was allowed to warm to room temperature overnight. The reaction was re-cooled in an ice bath and over a period of 1.5 hours, a 1:1 mixture of concentrated sulfuric acid and water (30 mL) and NaNO2 (1.5 g, 22 mmol) in H2O (5 mL) was added. Aqueous 3.75 M NaOH (210 mL) was added dropwise and the resulting suspension was filtered. The precipitate was washed sequentially with water and ether, then suspended in dichloromethane:ethanol (1:1) and filtered. The filtrate was washed sequentially with 1M aqueous Na2CO3 and brine, dried over Na2SO4, filtered and concentrated by rotary evaporation to afford 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline (9.6 g, 58%).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
210 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[N:16]=[CH:15][CH:14]=[CH:13]3)[C:5]([NH2:20])=[N:4][CH:3]=1.[N:21]([O-])=O.[Na+].S(=O)(=O)(O)O.[OH-].[Na+]>O.CC(O)=O>[Br:1][C:2]1[N:7]=[C:6]2[N:8]([CH2:9][C:10]3[CH:11]=[C:12]4[C:17](=[CH:18][CH:19]=3)[N:16]=[CH:15][CH:14]=[CH:13]4)[N:21]=[N:20][C:5]2=[N:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC1=CN=C(C(=N1)NCC=1C=C2C=CC=NC2=CC1)N
Name
Quantity
97 mL
Type
solvent
Smiles
O
Name
Quantity
97 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
210 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
After 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was re-cooled in an ice bath and over a period of 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
The precipitate was washed sequentially with water and ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed sequentially with 1M aqueous Na2CO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CN=C2C(=N1)N(N=N2)CC=2C=C1C=CC=NC1=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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